1,3,6,8-Tetrahydroxy-2-methoxy-9H-xanthen-9-one
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Overview
Description
1,3,6,8-Tetrahydroxy-2-methoxy-9H-xanthen-9-one is a chemical compound with the molecular formula C14H10O7 . It belongs to the xanthone family, which is known for its diverse pharmacological properties . This compound is characterized by its multiple hydroxyl groups and a methoxy group attached to the xanthone core structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetrahydroxy-2-methoxy-9H-xanthen-9-one typically involves the oxidative coupling of phenolic precursors. One common method includes the use of 2,3′,4,6-tetrahydroxybenzophenone as a starting material, which undergoes regioselective cyclization to form the xanthone structure . The reaction conditions often involve the use of strong oxidizing agents and controlled temperatures to ensure the correct formation of the xanthone core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxidative coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,6,8-Tetrahydroxy-2-methoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the xanthone core can be reduced to form hydroxy derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions include various hydroxylated and methoxylated derivatives of the xanthone core, which can have different pharmacological properties .
Scientific Research Applications
1,3,6,8-Tetrahydroxy-2-methoxy-9H-xanthen-9-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other xanthone derivatives.
Biology: The compound is studied for its antioxidant properties and its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 1,3,6,8-Tetrahydroxy-2-methoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress in cells.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes.
Antitumor Activity: It induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Mangiferin: 1,3,6,7-tetrahydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one.
Neomangiferin: A similar xanthone derivative with additional glycosidic residues.
Irisxanthone: A xanthone derivative isolated from Iris florentina L., with a methoxy group at the 5-position and no hydroxyl group at the 7-position.
Uniqueness
1,3,6,8-Tetrahydroxy-2-methoxy-9H-xanthen-9-one is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in both academic and industrial settings .
Properties
CAS No. |
189046-38-6 |
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Molecular Formula |
C14H10O7 |
Molecular Weight |
290.22 g/mol |
IUPAC Name |
1,3,6,8-tetrahydroxy-2-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O7/c1-20-14-7(17)4-9-11(13(14)19)12(18)10-6(16)2-5(15)3-8(10)21-9/h2-4,15-17,19H,1H3 |
InChI Key |
ZUMVAEAYEXQZRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC3=CC(=CC(=C3C2=O)O)O)O |
Origin of Product |
United States |
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